N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a piperazine ring, a pyrazolopyrimidine core, and a furan carboxamide moiety. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, thereby influencing its function. The compound’s mode of action is similar to that of drugs of abuse such as amphetamines, which inhibit the reuptake and induce the release of monoamine neurotransmitters .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on dopaminergic signaling. By acting as a ligand for the D4 dopamine receptor, it could modulate the function of this receptor and thereby influence the activity of dopaminergic neurons .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . It acts as an AChE inhibitor, thereby increasing acetylcholine levels, which is crucial for cognitive functions . It also shows affinity towards alpha1-adrenergic receptors, which are significant targets for various neurological conditions treatment .
Cellular Effects
The compound’s interaction with AChE and alpha1-adrenergic receptors can influence various cellular processes. By inhibiting AChE, it can affect cholinergic transmission, which is vital for cognitive functions . Its interaction with alpha1-adrenergic receptors can impact smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules such as AChE and alpha1-adrenergic receptors . It acts as an AChE inhibitor, showing competitive inhibition . It also shows alpha1-adrenergic affinity, indicating potential binding interactions with these receptors .
Temporal Effects in Laboratory Settings
Its inhibitory effects on AChE and interactions with alpha1-adrenergic receptors suggest potential long-term impacts on cellular function .
Metabolic Pathways
Its interaction with AChE suggests a role in the cholinergic pathway
Transport and Distribution
Its interactions with AChE and alpha1-adrenergic receptors suggest potential effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolopyrimidine core is replaced by the piperazine moiety.
Attachment of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide in a nucleophilic aromatic substitution reaction.
Formation of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan carboxamide moiety, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could translate into different binding affinities, selectivities, and biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H29N5O2, with a molecular weight of 407.51 g/mol. The structure includes a furan ring, a pyrazolo-pyrimidine moiety, and a piperazine group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and anticancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results.
Anticancer Activity
In vitro studies have shown that this compound induces cytotoxic effects on multiple cancer cell lines. Notably:
- Cell Line Testing : The compound was tested against the NCI-60 panel, revealing a notable growth inhibition (GI) of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM.
- Mechanism of Action : The compound appears to target specific kinase receptors, which are crucial in cell signaling pathways associated with cancer proliferation and survival .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of the compound suggests favorable absorption , distribution , metabolism , and excretion (ADME) characteristics:
Property | Description |
---|---|
Solubility | Moderate solubility in aqueous environments |
Bioavailability | High potential due to favorable chemical structure |
Metabolism | Primarily hepatic metabolism with potential for active metabolites |
Excretion | Renal excretion as metabolites |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : In a study published in Molecules, compounds similar to this compound were synthesized and evaluated for their anticancer activity. Results indicated significant antiproliferative effects against various cell lines, supporting the hypothesis of its potential as an anticancer agent .
- Target Identification : Research utilizing molecular docking studies identified specific kinase targets for the compound, indicating its mechanism may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .
- Safety Profile : Preliminary toxicity assessments suggest that the compound exhibits a relatively safe profile at therapeutic doses, although further studies are required to establish comprehensive safety data.
Properties
IUPAC Name |
N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMSNAKXAYQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.